7-Chloroquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 7-Chloroquinolin-8-amine and its derivatives has been achieved through various methods. One such method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .Molecular Structure Analysis
The molecular structure of 7-Chloroquinolin-8-amine is characterized by a molecular weight of 178.61800, a density of 1.363g/cm3, and a boiling point of 331.1ºC at 760 mmHg . The molecular formula is C9H7ClN2 .Chemical Reactions Analysis
7-Chloroquinolin-8-amine can undergo various chemical reactions. For instance, it can be used to synthesize novel 7-chloro-4-aminoquinoline derivatives through a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .Physical And Chemical Properties Analysis
7-Chloroquinolin-8-amine is a solid at room temperature . It has a molecular weight of 178.61800, a density of 1.363g/cm3, and a boiling point of 331.1ºC at 760 mmHg . It should be stored in a dark place, sealed in dry conditions, at 2-8C .Safety And Hazards
7-Chloroquinolin-8-amine is associated with several hazards. It can cause skin irritation (H315), is harmful if swallowed (H302), and can cause eye irritation (H320) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Future Directions
The future directions of 7-Chloroquinolin-8-amine research could involve the synthesis of new derivatives and the exploration of their biological activities . Biocatalysis is becoming a key tool in the synthesis of complex molecules like 7-Chloroquinolin-8-amine . Further development and increased utilization of biocatalysis for the production of drugs can be expected .
properties
IUPAC Name |
7-chloroquinolin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIVDGBOGABQHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)N)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279646 |
Source
|
Record name | 7-chloroquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinolin-8-amine | |
CAS RN |
6338-98-3 |
Source
|
Record name | 6338-98-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13569 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-chloroquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.